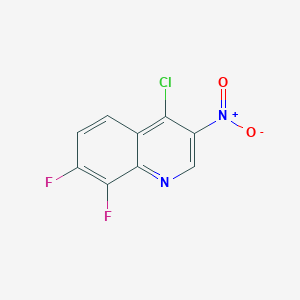

4-Chloro-7,8-difluoro-3-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7,8-difluoro-3-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF2N2O2/c10-7-4-1-2-5(11)8(12)9(4)13-3-6(7)14(15)16/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUVOMCDWHBQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Mechanistic Investigations of 4 Chloro 7,8 Difluoro 3 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Quinoline (B57606) Ring

The quinoline nucleus of 4-Chloro-7,8-difluoro-3-nitroquinoline is highly activated towards nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing effects of the nitro group at the C3 position, compounded by the inductive effects of the halogen substituents and the innate electron-deficient nature of the pyridine (B92270) moiety, render the aromatic system susceptible to attack by a variety of nucleophiles.

Substitution at the Chloro Position (C4)

The chloro group at the C4 position is the most activated site for nucleophilic displacement. Its position is para to the nitrogen atom of the quinoline ring and ortho to the strongly deactivating nitro group. This arrangement significantly stabilizes the Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy for substitution at this site.

Studies on related 4-chloro-3-nitroquinoline (B17048) systems have demonstrated that a wide range of nucleophiles, including amines, alkoxides, and thiolates, readily displace the chloride ion. The reaction proceeds via a standard addition-elimination mechanism. For instance, the reaction with a generic amine (R-NH₂) would proceed as illustrated below, highlighting the resonance stabilization of the intermediate.

| Nucleophile | Product | Reaction Conditions |

| Primary Amines (e.g., aniline, benzylamine) | 4-(Alkyl/Arylamino)-7,8-difluoro-3-nitroquinoline | Typically in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures. |

| Secondary Amines (e.g., piperidine, morpholine) | 4-(Dialkylamino)-7,8-difluoro-3-nitroquinoline | Similar conditions to primary amines, often with a non-nucleophilic base to neutralize the liberated HCl. |

| Alkoxides (e.g., sodium methoxide) | 4-Alkoxy-7,8-difluoro-3-nitroquinoline | In the corresponding alcohol as solvent. |

Substitution at Fluoro Positions (C7, C8)

While the fluoro groups at the C7 and C8 positions are also on an electron-deficient aromatic ring, their substitution is generally less facile than that of the C4-chloro group. Fluorine is typically a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which enhances the rate of nucleophilic attack. However, the activation of these positions is primarily influenced by the nitro group through resonance, an effect that is significantly diminished at the C7 and C8 positions compared to the C4 position.

Displacement of the fluoro groups would require more forcing reaction conditions, such as higher temperatures or stronger, more reactive nucleophiles. The relative reactivity of the C7 and C8 positions would be similar, with potential for di-substitution under harsh conditions.

Regioselectivity and Steric/Electronic Effects of Multiple Substituents

The regioselectivity of nucleophilic attack on this compound is predominantly dictated by electronic factors. The convergence of electron-withdrawing effects from the ring nitrogen and the C3-nitro group overwhelmingly favors substitution at the C4 position.

The steric hindrance around the C4 position is minimal, allowing for the approach of a wide range of nucleophiles. In contrast, the C7 and C8 positions on the benzene (B151609) moiety are less electronically activated and may be subject to greater steric crowding, depending on the nature of the incoming nucleophile.

The interplay of these effects ensures a high degree of regioselectivity for substitution at the C4 position under mild to moderate reaction conditions. Achieving substitution at the C7 or C8 positions would likely require prior modification or removal of the more reactive C4-chloro substituent.

Electrophilic Aromatic Substitution Reactions

The highly electron-deficient nature of the this compound ring system makes it extremely deactivated towards electrophilic aromatic substitution (SEAr). The cumulative electron-withdrawing power of the nitro group and the three halogen atoms significantly reduces the nucleophilicity of the aromatic rings.

Influence of Halogen and Nitro Groups on Electrophilic Attack

All substituents on the quinoline ring (chloro, difluoro, and nitro) are deactivating groups for SEAr. The nitro group is one of the most powerful deactivating groups, withdrawing electron density through both inductive and resonance effects. The halogens are also deactivating due to their strong inductive electron withdrawal, which outweighs their weaker resonance electron donation.

Consequently, any electrophilic attack on this molecule would require exceptionally harsh reaction conditions, such as the use of superacids, and would likely proceed with low efficiency.

Site-Selectivity in Reactions on the Benzene Moiety

Should an electrophilic substitution be forced to occur, it would preferentially take place on the benzene portion of the quinoline ring (the carbocycle), as the pyridine ring is inherently more electron-deficient and further deactivated by the adjacent chloro and nitro groups.

| Position | Activating/Deactivating Influence | Directing Effect | Predicted Reactivity |

| C5 | Deactivated by nitro and pyridine ring | Meta to nitro group | Very Low |

| C6 | Deactivated by nitro and pyridine ring | Meta to nitro group | Very Low |

Transformations of the Nitro Functional Group

The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the quinoline ring, rendering it susceptible to specific transformations.

The reduction of the nitro group in this compound to a primary amino group is a pivotal transformation, yielding 3-amino-4-chloro-7,8-difluoroquinoline. This aminoquinoline is a valuable intermediate for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The conversion of the nitro group to an amine can be achieved through various established methods, each with its own set of advantages regarding chemoselectivity and reaction conditions.

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents. libretexts.orgresearchgate.net For substrates bearing sensitive functional groups, such as the chloro substituent in the target molecule, careful selection of the reducing agent is crucial to prevent undesired side reactions like hydrodechlorination.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a hydrogen atmosphere.

Chemical Reduction: A variety of chemical reducing agents can be employed. A classic method is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, like hydrochloric acid (HCl). researchgate.net Stannous chloride (SnCl₂) in a protic solvent is another effective reagent for this purpose. For substrates sensitive to harsh acidic conditions, alternative reagents can be utilized.

| Reducing Agent/System | Typical Reaction Conditions | Key Features |

|---|---|---|

| H₂, Pd/C | Ethanol or Ethyl Acetate, room temperature to moderate heat, H₂ atmosphere | Generally high yielding and clean, but may lead to hydrodehalogenation. |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, reflux | Cost-effective and widely used, but requires acidic conditions. |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Milder conditions compared to Fe/HCl, good for many functional groups. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, biphasic system | Mild reducing agent, often used for sensitive substrates. |

The resulting 3-amino-4-chloro-7,8-difluoroquinoline can be further derivatized through reactions targeting the amino group, such as acylation, sulfonylation, and diazotization, to generate a library of novel quinoline derivatives. nih.gov

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, particularly nitroarenes. wikipedia.org In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the aromatic ring, followed by the elimination of the leaving group and a proton to restore aromaticity. scholaris.cayoutube.com

For 3-nitroquinolines, VNS reactions are expected to occur at the positions activated by the nitro group, which are typically the ortho and para positions (C-2 and C-4). beilstein-journals.orgkuleuven.be In the case of this compound, the C-4 position is already substituted with a chlorine atom. Therefore, the most likely position for VNS to occur is the C-2 position.

The general mechanism for the VNS reaction involves the following steps:

Nucleophilic Attack: A carbanion, generated in situ from a suitable precursor (e.g., a chloromethyl sulfone), attacks the electron-deficient quinoline ring at the C-2 position. This forms a σ-complex intermediate.

β-Elimination: A base abstracts a proton from the σ-complex, leading to the elimination of the leaving group (e.g., chloride) from the carbanion moiety and the restoration of the aromatic system.

Steric hindrance can play a significant role in the outcome of VNS reactions. libretexts.org The presence of the chloro group at C-4 and the fused benzene ring may influence the accessibility of the C-2 position to the incoming nucleophile.

| Nucleophile Precursor | Typical Base | Solvent | Expected Product at C-2 |

|---|---|---|---|

| Chloromethyl phenyl sulfone | Potassium tert-butoxide (t-BuOK) | Dimethyl sulfoxide (B87167) (DMSO) | Phenylsulfonylmethyl group |

| Chloroacetonitrile | Sodium hydroxide (B78521) (NaOH) | Acetonitrile/Water | Cyanomethyl group |

| tert-Butyl chloroacetate | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | (tert-Butoxycarbonyl)methyl group |

Reactivity of the Chloro Functional Group

The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic substitution and is also a suitable handle for transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from haloarenes.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.orgresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the C-4 position. The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides. masterorganicchemistry.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the chloroquinoline and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. ucsd.edursc.org It provides a direct route to 4-alkynylquinoline derivatives, which are valuable precursors for further transformations.

Heck-Mizoroki Reaction: The Heck reaction couples the chloroquinoline with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction leads to the formation of 4-alkenylquinoline derivatives. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions and ligands.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Triethylamine (TEA), Diisopropylamine (DIPA) | THF, DMF |

| Heck-Mizoroki | Alkene (e.g., acrylate, styrene) | Pd(OAc)₂, Pd(PPh₃)₄ | Triethylamine (TEA), K₂CO₃ | DMF, Acetonitrile |

Palladium-catalyzed hydrogenolysis, or hydrodehalogenation, is a reaction that replaces a halogen atom with a hydrogen atom. rsc.org This transformation can be useful for the synthesis of the corresponding 7,8-difluoro-3-nitroquinoline. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas or a hydrogen donor like ammonium (B1175870) formate (B1220265), formic acid, or an alcohol. msu.edu The choice of reaction conditions is critical to ensure the selective removal of the chlorine atom without affecting the nitro group or the fluorine atoms.

| Hydrogen Source | Catalyst | Base/Additive | Solvent |

|---|---|---|---|

| H₂ gas | Pd/C | Sodium acetate (NaOAc) | Ethanol |

| Ammonium formate (HCOONH₄) | Pd/C | - | Methanol |

| Formic acid (HCOOH) | Pd(OAc)₂ | Triethylamine (TEA) | DMF |

Mechanistic Pathways of Complex Transformations

The transformations of this compound involve intricate mechanistic pathways. The cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., boronic acid in Suzuki coupling, alkynylcopper in Sonogashira coupling) is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The Vicarious Nucleophilic Substitution of Hydrogen proceeds via the formation of an anionic σ-complex, also known as a Meisenheimer-type adduct. nih.gov The stability of this intermediate and the subsequent elimination step are crucial for the success of the reaction.

The reduction of the nitro group typically proceeds through a series of intermediates, including nitroso and hydroxylamino species, before the final amino product is formed. The exact mechanism can vary depending on the reducing agent and the reaction conditions.

Understanding these mechanistic pathways is essential for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes based on the versatile reactivity of this compound.

Intramolecular Cyclization Mechanisms

While direct studies on intramolecular cyclization originating from this compound are not extensively documented, the reactivity of related 4-substituted-3-nitroquinolines provides a basis for predicting such transformations. These reactions typically involve an initial nucleophilic substitution at the C4 position, followed by a subsequent cyclization event.

A plausible pathway involves the substitution of the 4-chloro group with a nucleophile containing a suitably positioned functional group. For instance, reaction with a binucleophile like hydrazine (B178648) or its derivatives can lead to the formation of fused heterocyclic systems.

Mechanism Outline:

Nucleophilic Substitution: The reaction is initiated by the attack of a nucleophile (e.g., the terminal nitrogen of a hydrazine derivative) on the electron-deficient C4 carbon of the quinoline ring. This proceeds via a standard SNAr mechanism, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield a 4-substituted-7,8-difluoro-3-nitroquinoline.

Intramolecular Cyclization: In a subsequent step, a functional group on the newly introduced substituent attacks a position on the quinoline ring. The nitro group at C3 plays a crucial role in activating the C2 position for nucleophilic attack or can itself be involved in the cyclization, especially under reductive conditions.

In a related example, the cyclization of 4-azido-3-nitroquinolines has been shown to form oxadiazolo[3,4-c]quinolines. researchgate.net This suggests that if this compound is first converted to its 4-azido analogue, a similar intramolecular cyclization could be envisaged.

| Reactant | Proposed Intermediate | Product Type | Key Mechanistic Feature |

| This compound + Hydrazine derivative | 4-(Hydrazinyl)-7,8-difluoro-3-nitroquinoline | Fused pyrazoloquinoline | Intramolecular nucleophilic attack of the second nitrogen onto an activated ring position. |

| This compound + Sodium azide | 4-Azido-7,8-difluoro-3-nitroquinoline | Fused oxadiazoloquinoline | Cyclization involving the azido (B1232118) and nitro groups. researchgate.net |

Radical Reaction Pathways

The investigation of radical reactions involving this compound is an emerging area. The electron-deficient nature of the nitroquinoline system makes it a potential acceptor in radical addition reactions. While specific studies on this compound are limited, related research on other fluorinated and nitrogen-containing heterocycles provides a framework for potential radical-mediated transformations.

For instance, visible-light-induced intramolecular radical cyclization has been successfully employed for the synthesis of 4-substituted 3,3-difluoro-γ-lactams from N-allyl(propargyl)-2-bromo-2,2-difluoro-N-arylacetamides. researchgate.net This suggests that if a suitable radical precursor is tethered to the 4-position of the quinoline, subsequent intramolecular radical cyclization could be a viable strategy for constructing novel fused systems.

Proposed Radical Reaction:

A hypothetical reaction could involve the initial substitution of the 4-chloro group with a moiety containing a radical precursor (e.g., an N-allyl amine). Subsequent exposure to a radical initiator or photoredox catalysis could generate a radical that adds to the electron-deficient quinoline ring, leading to cyclization.

| Reaction Type | Initiation Method | Proposed Intermediate | Potential Product |

| Intramolecular Radical Cyclization | Photoredox Catalysis | N-centered radical on a C4 substituent | Fused polycyclic quinoline derivative |

Cascade and Tandem Reactions

The structure of this compound is well-suited for initiating cascade or tandem reactions. A single nucleophilic substitution event at the C4 position can trigger a series of subsequent intramolecular transformations, leading to the rapid construction of complex molecular architectures.

One such example is observed in the reactions of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with binucleophiles like hydrazine. researchgate.net The initial nucleophilic attack leads to the substitution of the chloro group, which is followed by an intramolecular cyclization involving the pyrone ring, demonstrating a ring-opening-ring-closure sequence. researchgate.net

Hypothetical Cascade Reaction:

A reaction of this compound with a nucleophile such as a β-amino alcohol could proceed as follows:

Initial SNAr: The amino group of the nucleophile displaces the 4-chloro substituent.

Intramolecular Cyclization: The hydroxyl group of the substituent could then attack the C3 position, potentially displacing the nitro group or leading to a Smiles rearrangement. Alternatively, under reductive conditions, the nitro group could be converted to an amino group, which could then participate in a subsequent cyclization.

This tandem SNAr/intramolecular cyclization approach allows for the efficient synthesis of complex heterocyclic systems from a relatively simple starting material.

| Initiating Nucleophile | Reaction Sequence | Key Transformation | Product Class |

| Hydrazine Hydrate | SNAr followed by intramolecular cyclization | Ring-opening-ring-closure (by analogy) researchgate.net | Fused quinolinones with a pyrazole (B372694) moiety researchgate.net |

| β-Amino Alcohol | SNAr followed by intramolecular cyclization | Formation of a new heterocyclic ring fused to the quinoline | Polycyclic heteroaromatic compounds |

Anomalous Reactions of Substituted Nitroquinolines with Specific Nucleophiles

While the reaction of 4-chloro-3-nitroquinolines with nucleophiles typically proceeds via a straightforward SNAr mechanism at the C4 position, anomalous reaction pathways have been observed, particularly with certain nucleophiles or under specific reaction conditions. These unexpected outcomes often arise from the inherent reactivity of the nitro group or the activation of other positions on the quinoline ring.

In a study on the direct amination of nitroquinoline derivatives, a vicarious nucleophilic substitution (VNS) of hydrogen was observed to compete with the SNAr of a chloro group at the C4 position. nih.gov For instance, the reaction of 4-chloro-8-nitroquinoline (B1348196) with potassium 9H-carbazol-9-ide led to a complex mixture, with one of the products resulting from the substitution of the chlorine atom, indicative of an SNAr reaction. nih.gov In other related nitroquinolines lacking a C4-chloro group, VNS occurred at positions activated by the nitro group. nih.gov

Furthermore, transformations involving the nitro group itself, such as its conversion to a nitroso group, have been documented during nucleophilic substitution reactions on nitroquinolines. nih.gov This highlights the potential for the nitro group to act not just as an activating group but also as a reactive center.

| Nucleophile | Substrate Analogue | Observed Anomalous Behavior | Reference |

| Potassium 9H-carbazol-9-ide | 4-Chloro-8-nitroquinoline | Competition between SNAr and VNS | nih.gov |

| Potassium 9H-carbazol-9-ide | Nitroquinolines without C4-Cl | Nitro to nitroso group conversion during VNS | nih.gov |

These findings suggest that the reaction of this compound with strong, bulky nucleophiles might also lead to a mixture of products arising from both SNAr at C4 and VNS at other activated positions, or even direct involvement of the nitro group in the reaction.

Theoretical and Computational Chemistry Studies of 4 Chloro 7,8 Difluoro 3 Nitroquinoline

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) has become a primary tool in computational chemistry for predicting the geometric and electronic properties of molecules. researchgate.netrsc.orgdntb.gov.ua This method is favored for its balance of computational efficiency and accuracy. For a molecule like 4-Chloro-7,8-difluoro-3-nitroquinoline, DFT calculations, often employing a functional like B3LYP, would be used to determine its most stable three-dimensional structure—a process known as geometry optimization. This optimization seeks the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Without specific research on this compound, a data table of its optimized geometry cannot be provided.

Ab Initio Methods for High-Level Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate electronic structure information. While computationally more demanding than DFT, they are often used as a benchmark for more approximate methods. A high-level ab initio calculation would offer a very precise description of the electronic distribution within this compound.

Basis Set Selection and Computational Efficiency

The choice of a basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, provide a more accurate description of the electron distribution but at a higher computational cost. researchgate.net The selection of an appropriate basis set involves a trade-off between the desired accuracy and the computational resources available. For a molecule of this size, a Pople-style basis set like 6-31G(d) or a Dunning-style correlation-consistent basis set would likely be employed.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of the HOMO and LUMO, and the energy gap between them, are crucial indicators of a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com For this compound, the electron-withdrawing nature of the nitro, chloro, and fluoro substituents would be expected to lower the energies of both the HOMO and LUMO. Without specific calculations, a data table of these energies cannot be presented.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Correlation of FMOs with Reactivity and Spectroscopic Properties

The distribution and symmetry of the HOMO and LUMO across the molecular structure determine the sites of electrophilic and nucleophilic attack. bhu.ac.in For instance, regions of the molecule with a high density of the HOMO are likely to be sites of electrophilic attack, while regions with a high density of the LUMO are susceptible to nucleophilic attack. Furthermore, the HOMO-LUMO energy gap is directly related to the electronic absorption properties of a molecule, with a smaller gap corresponding to absorption at longer wavelengths in the UV-visible spectrum. The specific distribution and energies of the FMOs for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It illustrates the charge distribution on the molecular surface, identifying regions that are prone to electrophilic and nucleophilic attack. The MEP surface of this compound reveals distinct areas of positive and negative electrostatic potential.

The regions of negative potential (typically colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential is concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline (B57606) ring. These areas represent the most likely sites for interactions with electrophiles or positive centers.

Conversely, regions of positive potential (colored blue) indicate electron-deficient areas and are targets for nucleophilic attack. The hydrogen atoms on the aromatic ring and the area around the carbon atom attached to the chlorine are expected to show positive electrostatic potential. The strong electron-withdrawing nature of the nitro, chloro, and fluoro substituents significantly influences this potential distribution, enhancing the electrophilicity of the quinoline ring system. This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Atomic Charge Analysis and Charge Distribution

Atomic charge analysis provides a quantitative measure of the electron distribution within a molecule, assigning partial charges to each atom. Methods such as Natural Bond Orbital (NBO) analysis are commonly employed to derive these charges. The charge distribution in this compound is heavily influenced by the electronegativity of its substituents.

Table 1: Illustrative Atomic Charges for this compound (Note: These are hypothetical values for demonstration purposes, typically calculated using methods like NBO at a specific level of theory, e.g., B3LYP/6-311++G(d,p).)

| Atom | Charge (e) |

|---|---|

| N (quinoline) | -0.45 |

| N (nitro) | +0.95 |

| O (nitro) | -0.60 |

| O (nitro) | -0.60 |

| Cl | -0.15 |

| F (C7) | -0.35 |

| F (C8) | -0.35 |

Simulation of Spectroscopic Data

Computational Prediction of NMR Chemical Shifts (Gauge-Independent Atomic Orbital Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable quantum chemical approach for predicting NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical NMR spectra can be generated, which are invaluable for structure verification and assignment of experimental signals. researchgate.networktribe.com

For this compound, ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra can be computationally predicted. The ¹⁹F NMR chemical shifts are particularly sensitive to the electronic environment, and DFT-based predictions can achieve high accuracy. worktribe.com The calculated shifts for the fluorine atoms at C7 and C8 would be distinct, reflecting their slightly different positions on the benzene (B151609) ring portion of the quinoline system. The ¹³C chemical shifts would be influenced by the attached substituents, with carbons bonded to electronegative atoms (Cl, F, N) showing downfield shifts.

Table 2: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are hypothetical values for demonstration, typically calculated using the GIAO method and referenced against a standard like TMS for ¹H and ¹³C.)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| H (C2) | 9.1 |

| H (C5) | 8.2 |

| H (C6) | 7.9 |

| C4 | 140.5 |

| C7 | 150.1 (JCF) |

| C8 | 148.9 (JCF) |

| F (C7) | -125.3 |

Vibrational Assignment and Normal Coordinate Analysis from IR and Raman Data

The vibrational spectrum of this compound is characterized by several key modes. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear as strong bands in the IR spectrum, typically in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. The C-F and C-Cl stretching vibrations would be found in the fingerprint region, generally between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. iosrjournals.org Aromatic C-H and C=C/C=N stretching vibrations from the quinoline ring system would also be prominent. researchgate.net A normal coordinate analysis helps in the definitive assignment of each calculated vibrational mode to specific atomic motions. mdpi.com

Table 3: Illustrative Vibrational Frequencies (cm⁻¹) for Key Modes of this compound (Note: These are hypothetical values for demonstration. Calculated frequencies are often scaled to better match experimental data.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| NO₂ asymmetric stretch | 1575 | 1550-1610 |

| NO₂ symmetric stretch | 1360 | 1340-1390 |

| C-F stretch | 1250 | 1200-1300 |

| C-Cl stretch | 750 | 700-800 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). mdpi.com This technique calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in an experimental spectrum. growingscience.comsharif.edu

For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated quinoline ring system. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are primarily composed of p-orbitals from the aromatic system. The electron-withdrawing substituents (NO₂, Cl, F) are expected to lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted quinoline. TD-DFT calculations can predict the λmax values, oscillator strengths, and the nature of the electronic transitions involved. mdpi.com

Table 4: Illustrative TD-DFT Predicted Electronic Transitions for this compound (Note: These are hypothetical values for demonstration, typically calculated in a solvent using a model like PCM.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 355 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 290 | 0.18 | HOMO-1 → LUMO |

Investigation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides indispensable tools for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. By locating and characterizing stationary points, such as reactants, products, intermediates, and transition states, the entire reaction pathway can be modeled.

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Transition State Elucidation and Reaction Barriers

A thorough search of scientific databases and computational chemistry literature did not yield specific studies focused on the elucidation of transition states or the calculation of reaction barriers for reactions involving this compound. This type of research is fundamental to understanding the kinetics and mechanisms of chemical transformations. By mapping the energy landscape of a reaction, including the identification of transition states and the determination of activation energies, chemists can predict the feasibility and rate of a chemical process. The absence of such data for this compound limits the theoretical prediction of its reactivity in, for example, nucleophilic substitution reactions at the C4 position, which is a common reaction pathway for 4-chloroquinoline (B167314) derivatives.

Influence of Solvent on Reaction Energetics and Molecular Stability

Similarly, specific research detailing the influence of different solvents on the reaction energetics and molecular stability of this compound is not available. Solvent effects play a critical role in chemical reactions, often significantly altering reaction rates and even the course of a reaction. Computational studies in this area typically involve modeling the solute-solvent interactions to understand how the solvent environment affects the stability of reactants, transition states, and products. For a molecule like this compound, the polarity and proticity of the solvent would be expected to have a substantial impact on its stability and the energetics of its reactions. However, without specific computational studies, any discussion on this topic would be purely speculative.

While computational studies on related quinoline derivatives exist, providing a general framework for how such molecules might behave, the specific electronic and steric effects of the combined chloro, difluoro, and nitro substituents on the quinoline core of this particular compound necessitate dedicated theoretical investigation. The lack of published research in these specific areas highlights a gap in the current understanding of the chemical behavior of this compound.

Future Research Directions and Advanced Synthetic Material Considerations for 4 Chloro 7,8 Difluoro 3 Nitroquinoline

Development of Highly Efficient and Selective Synthetic Routes

Traditional methods for synthesizing quinoline (B57606) derivatives, such as the Skraup, Doebner-Von Miller, and Friedländer reactions, often require harsh conditions, toxic reagents, and can suffer from low efficiency. mdpi.com Consequently, a primary area of future research is the development of greener and more efficient synthetic pathways. The paradigm is shifting from conventional protocols to advanced green methodologies that minimize waste, solvent use, and energy consumption. researchgate.net

A significant focus in modern organic synthesis is the use of eco-friendly and recyclable catalysts to replace traditional methods that often involve hazardous chemicals and high temperatures. acs.orgnih.gov Research into sustainable catalysts for quinoline synthesis provides a roadmap for the development of improved production methods for 4-Chloro-7,8-difluoro-3-nitroquinoline.

Strategies adhering to green chemistry principles are paramount. researchgate.net Various green catalysts have proven effective in synthesizing quinoline analogs, and these could be adapted for the target molecule. researchgate.net The goal is to create processes that are not only efficient but also environmentally benign. asianpubs.org

| Catalyst Type | Examples | Potential Advantages for Synthesis |

| Acid Catalysts | p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix acs.orgarene (CX4SO3H) researchgate.net | Mild reaction conditions, high yields, and often recyclable. |

| Polymer-Supported Catalysts | Polyethylene glycol-based sulphonic acid (PEG-SA) asianpubs.org | Ease of separation from the reaction mixture, reusability, and operational simplicity. asianpubs.org |

| Metal-Based Catalysts | Cerium nitrate, Iron (Fe) catalysts acs.orgresearchgate.net | High efficiency and control over reaction pathways. |

| Catalyst-Free Techniques | Microwave-assisted synthesis, ultrasonic irradiation nih.govzenodo.org | Reduced reaction times, lower energy consumption, and often solvent-free conditions. nih.gov |

Future work should focus on designing and optimizing catalysts specifically for the synthesis of highly substituted quinolines like this compound, aiming for high selectivity and yield under sustainable conditions.

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The application of this technology to the synthesis of quinoline derivatives is a promising research avenue.

By pumping reagents through heated and pressurized tubes or channels, often in the presence of a packed-bed catalyst, reactions can be precisely controlled. This methodology could be particularly beneficial for nitration and chlorination reactions, which can be highly exothermic and difficult to control in large-batch processes. Developing a continuous flow process for this compound could lead to a safer, more efficient, and scalable manufacturing process suitable for industrial production.

Exploration in Advanced Materials Science

The unique electronic properties of the quinoline ring system make it a valuable scaffold for materials science applications, including organic light-emitting diodes (OLEDs). mdpi.com The presence of electron-withdrawing groups (EWG) such as chloro, fluoro, and nitro groups on the this compound backbone can significantly modify its electronic and optical properties.

The quinoline scaffold is a component of many compounds used in industrial chemistry and is a key structure in organic light-emitting diodes. mdpi.com The electron-deficient nature of this compound, resulting from its halogen and nitro substituents, makes it an intriguing candidate for use as an electron-transporting or emissive material in organic electronic devices.

Future research could involve synthesizing derivatives of this compound and evaluating their performance in devices such as:

Organic Light-Emitting Diodes (OLEDs): As host materials, electron-transport layer (ETL) materials, or as part of emissive dopants.

Organic Photovoltaics (OPVs): As non-fullerene acceptors or as components in donor materials.

Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

The strong dipole moment and potential for intermolecular interactions (e.g., π-π stacking) could be systematically studied to understand how molecular structure correlates with material performance in these applications.

The reactivity of the 4-chloro group offers a versatile handle for post-synthetic modification. nih.gov This position is a reactive site for nucleophilic aromatic substitution (SNAE) reactions, allowing for the introduction of a wide variety of functional groups. semanticscholar.org This versatility enables the creation of a library of new materials with tailored, or "tunable," properties.

Structure-Activity Relationship (SAR) studies show that adding different functional groups can enhance electronic properties, lipophilicity, and binding affinities. researchgate.net By strategically replacing the chloro group with different moieties, researchers can fine-tune the following properties:

| Property to Tune | Potential Modifying Groups | Resulting Application |

| Luminescence | Arylamines, carbazoles, pyrenes | Emissive materials for OLEDs with different colors. |

| Electron Affinity | Cyano groups, sulfones | Electron-transport materials for OFETs and OPVs. |

| Solubility & Processability | Long alkyl chains, branched side groups | Improved film-forming properties for solution-processed devices. |

| Sensing Capability | Crown ethers, specific binding sites | Chemical sensors for ions or small molecules. |

This approach allows for the systematic design of functionalized materials where the core electronic properties of the difluoro-nitroquinoline scaffold are augmented by the specific functions of the appended groups.

Integration of Experimental and Computational Methodologies

To accelerate the discovery and optimization of new materials based on this compound, a close integration of computational modeling and experimental work is essential. Computational chemistry can provide deep insights into molecular properties and guide experimental efforts, saving significant time and resources.

A potential workflow could involve:

Computational Screening: Using Density Functional Theory (DFT) and other computational methods to predict the electronic structure, frontier molecular orbital (HOMO/LUMO) energies, absorption/emission spectra, and charge transport properties of a virtual library of derivatives.

Guided Synthesis: Synthesizing the most promising candidates identified through computational screening. The 4-chloro position serves as a key reaction site for creating these new molecules. nih.govsemanticscholar.org

Experimental Characterization: Measuring the actual photophysical, electrochemical, and material properties of the newly synthesized compounds using techniques like UV-Vis and fluorescence spectroscopy, cyclic voltammetry, and device fabrication.

Feedback and Refinement: Using the experimental data to refine the computational models, leading to more accurate predictions and a deeper understanding of the structure-property relationships.

This synergistic approach creates a powerful feedback loop, enabling a more rational and efficient design of novel materials for advanced applications.

Data-Driven Synthesis and Retrosynthesis

The synthesis of complex molecules like this compound is increasingly benefiting from computational approaches that leverage vast amounts of chemical reaction data. arxiv.org Data-driven synthesis and retrosynthesis represent a paradigm shift from traditional, expert-knowledge-based approaches to a more automated and predictive methodology. arxiv.orgresearchgate.net These methods utilize algorithms and machine learning models to navigate the intricate landscape of possible chemical transformations, aiming to identify efficient and novel synthetic routes. researchgate.net

For instance, a retrosynthetic analysis of this compound could be initiated by a software platform. The system would identify key functional groups and structural motifs within the molecule—the quinoline core, the chloro, difluoro, and nitro substituents—and suggest strategic bond cleavages based on learned reaction rules and patterns.

Illustrative Retrosynthetic Disconnections for this compound:

| Target Molecule | Key Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |

| This compound | C-N bond (nitro group) | 4-Chloro-7,8-difluoroquinoline | Nitrating agent | Electrophilic Aromatic Substitution |

| This compound | Quinoline ring formation | A substituted aniline | A three-carbon unit | Cyclization (e.g., Friedländer or Combes synthesis) numberanalytics.comiipseries.org |

| This compound | C-Cl bond | 4-Hydroxy-7,8-difluoro-3-nitroquinoline | Chlorinating agent | Nucleophilic Substitution |

These data-driven platforms can also score and rank the proposed synthetic routes based on various metrics such as reaction yield, cost of starting materials, and step-count, thereby aiding the chemist in selecting the most promising pathway for laboratory execution. researchgate.net

Machine Learning Applications in Reaction Prediction

Machine learning (ML) is revolutionizing the prediction of chemical reactions, offering powerful tools to forecast the outcomes of novel transformations. mdpi.com For a molecule like this compound, ML models can be employed to predict the feasibility and potential products of a given reaction, optimize reaction conditions, and even suggest entirely new reactions. mdpi.com

One of the key applications of machine learning in this context is forward synthesis prediction. Given a set of reactants, including precursors to this compound, and specific reaction conditions, an ML model can predict the most likely product structure. These models are typically trained on large datasets of chemical reactions, learning the underlying patterns of chemical reactivity. arxiv.org

For example, if a chemist were to explore the reactivity of the chloro group at the 4-position of this compound, an ML model could predict the outcome of various nucleophilic substitution reactions. By inputting the structure of the quinoline and a potential nucleophile, the model could forecast the structure of the resulting product and even provide a confidence score for its prediction.

Hypothetical Machine Learning Predictions for Reactions of this compound:

| Reactant 1 | Reactant 2 | Predicted Product | Model Confidence | Predicted Reaction Type |

| This compound | Sodium methoxide | 4-Methoxy-7,8-difluoro-3-nitroquinoline | 92% | Nucleophilic Aromatic Substitution |

| This compound | Hydrazine (B178648) | 4-Hydrazinyl-7,8-difluoro-3-nitroquinoline | 88% | Nucleophilic Aromatic Substitution |

| This compound | Ammonia | 4-Amino-7,8-difluoro-3-nitroquinoline | 85% | Nucleophilic Aromatic Substitution |

Furthermore, machine learning algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of the desired product. By analyzing data from previous experiments, these models can identify the optimal set of parameters for the synthesis of this compound or its derivatives. The integration of computational tools and machine learning into the synthesis of complex molecules like quinolines is poised to accelerate the discovery and development of new chemical entities. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.